molecular formula C8H16N2O2 B1425408 1-(2-Methoxyethyl)-1,4-diazepan-2-one CAS No. 1513297-05-6

1-(2-Methoxyethyl)-1,4-diazepan-2-one

Cat. No.: B1425408
CAS No.: 1513297-05-6
M. Wt: 172.22 g/mol
InChI Key: QNNQFWDKUBSTNM-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1,4-diazepan-2-one is a seven-membered heterocyclic compound containing two nitrogen atoms (1,4-diazepan-2-one core) with a methoxyethyl substituent at the N1 position. This structural motif is of significant interest in medicinal chemistry due to the versatility of the diazepanone scaffold in drug design, particularly for central nervous system (CNS) agents and enzyme inhibitors. The methoxyethyl group enhances solubility and modulates pharmacokinetic properties, making it a critical functionalization for bioavailability optimization .

Properties

IUPAC Name

1-(2-methoxyethyl)-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-6-5-10-4-2-3-9-7-8(10)11/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNQFWDKUBSTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513297-05-6
Record name 1-(2-methoxyethyl)-1,4-diazepan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyethyl)-1,4-diazepan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with a suitable cyclic anhydride or lactone under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like sulfuric acid, with the temperature maintained between 60-70°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1,4-diazepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

1-(2-Methoxyethyl)-1,4-diazepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of diazepanone derivatives are highly dependent on substituents and ring modifications. Below is a comparative analysis of key analogs:

Compound Substituents Key Features References
1-(2-Methoxyethyl)-1,4-diazepan-2-one N1: 2-Methoxyethyl; C2: ketone Enhanced solubility, potential CNS activity due to methoxyethyl group
1-Methyl-1,4-diazepan-2-one hydrochloride N1: Methyl; C2: ketone Simpler substituent; hydrochloride salt improves crystallinity and stability
4-Phenyl-1,5-benzodiazepin-2-one derivatives Fused benzene ring; alkyl chains Surfactant-like properties; improved cell membrane penetration for drug delivery
6-Methyl-2,7-diphenyl-1,4-diazepan-5-one C6: Methyl; C2/C7: Phenyl Rigidified structure; broad biological activity (antimicrobial, anticancer)
Diazepam (1-methyl-5-phenyl-7-chloro-1,4-benzodiazepin-2-one) Fused benzene; Cl substituent Clinically used anxiolytic; GABA receptor modulation
Key Observations:
  • Methoxyethyl vs. Methyl Substituents : The methoxyethyl group in the target compound introduces ether oxygen, improving hydrophilicity compared to the methyl analog (logP reduction by ~0.5–1.0 units) .
  • Ring Fusion : Benzodiazepin-2-ones (e.g., diazepam) exhibit higher CNS activity due to aromatic ring fusion and halogen substituents (e.g., Cl at C7), which enhance receptor binding .
  • Surfactant Analogs : Long alkyl chains (e.g., 1-dodecyl-4-phenyl-1,5-benzodiazepin-2-one) confer amphiphilic properties, enabling micelle formation and drug encapsulation .

Biological Activity

1-(2-Methoxyethyl)-1,4-diazepan-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a diazepane ring with a methoxyethyl substituent. This structure contributes to its unique chemical properties and potential interactions with biological targets. The molecular formula is C8H14N2OC_8H_{14}N_2O, with a molecular weight of approximately 158.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It has been shown to bind to various receptor subtypes, potentially influencing neurotransmitter activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen TypeActivity Observed
Gram-positiveModerate inhibition
Gram-negativeSignificant inhibition

Anticancer Activity

Studies have explored the anticancer potential of this compound, focusing on its ability to induce apoptosis in cancer cell lines. Notably:

  • Cell Lines Tested : Various human cancer cell lines were evaluated.
  • Mechanism of Action : The compound appears to activate apoptotic pathways, leading to cell death.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Properties

In another investigation, the compound was tested on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer therapeutic .

Pharmacological Applications

The ongoing research into the pharmacological applications of this compound suggests its utility as a lead compound in drug development for treating infections and central nervous system (CNS) disorders . Its structural characteristics enhance lipophilicity, which may improve bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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